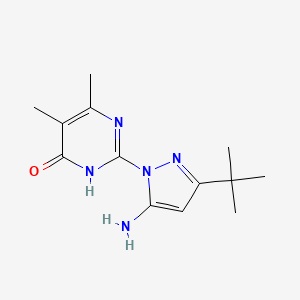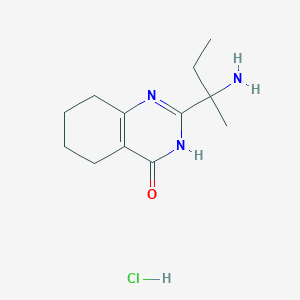
2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
The compound “2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is also known as Linagliptin . It is an oral, highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) and is used for the treatment of adults with type 2 diabetes mellitus . Linagliptin acts to lower blood glucose levels by inhibiting the enzyme DPP-4, thereby preventing the degradation of the incretin hormones .
Physical And Chemical Properties Analysis
Linagliptin has a melting point of 202 ºC, a boiling point of 661.2±65.0 °C (Predicted), and a density of 1.39 . It is sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol, and has a pKa of 10.01±0.20 (Predicted) .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing complex molecules, including pyranopyrimidine scaffolds, which are vital for medicinal and pharmaceutical applications. The review by Parmar, Vala, and Patel (2023) highlights the significance of these catalysts in creating substituted pyranopyrimidine derivatives through a one-pot multicomponent reaction. This synthesis approach is critical for developing lead molecules with potential therapeutic applications, emphasizing the broad catalytic applications of hybrid catalysts in medicinal chemistry Parmar, Vala, & Patel, 2023.
Spiropiperidines in Drug Discovery
Spiropiperidines, featuring piperidine structures, have gained attention in drug discovery due to their three-dimensional chemical space exploration. Griggs, Tape, and Clarke (2018) review the methodologies for constructing spiropiperidines, highlighting their synthesis strategies and applications in drug discovery. This emphasizes the structural diversity and synthetic accessibility of piperidine derivatives, including those related to "2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one," showcasing their potential in developing new therapeutic agents Griggs, Tape, & Clarke, 2018.
Pharmacogenetics in Therapy Personalisation
The study of pharmacogenetics offers insights into therapy personalization, especially concerning antifolate and fluoropyrimidine-based therapies. De Mattia and Toffoli (2009) discuss the impact of MTHFR polymorphisms on the efficacy and toxicity of such treatments. This research area directly relates to the molecular interactions and therapeutic implications of pyrimidine derivatives, underscoring the importance of genetic factors in drug response and personalizing treatments based on genetic makeup De Mattia & Toffoli, 2009.
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14/h5,8H,2-4,6,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJHQMCXJOFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)


![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)


